REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:11]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:9][C:8]=2[CH:17]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[N:11]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:9][C:8]=2[CH:17]=1
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Name
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|
Quantity
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1.9 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=CC2=C(NC(=N2)C(=O)OCC)C1
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Name
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|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
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Quantity
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190 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered through kieselguhr
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Type
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WASH
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Details
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the residue was washed with ethanol
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Type
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CONCENTRATION
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Details
|
The combined filtrates were concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was dried under reduced pressure
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Type
|
CUSTOM
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Details
|
purified by flash chromatography (silica gel 50, mobile phase: dichloromethane/methanol 3-5%)
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Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC2=C(NC(=N2)C(=O)OCC)C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |